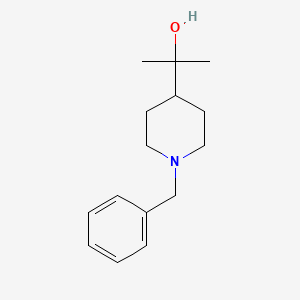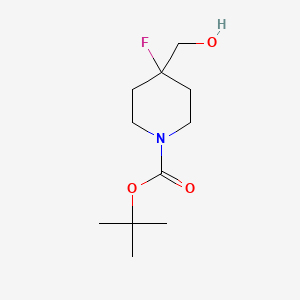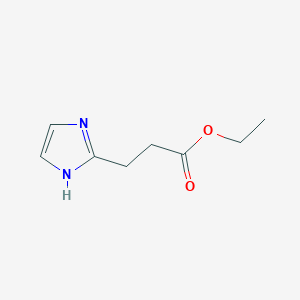
2-(1-ベンジルピペリジン-4-イル)-2-プロパノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Benzylpiperidin-4-yl)-2-propanol is a chemical compound that features a piperidine ring substituted with a benzyl group and a hydroxyl group on the propanol chain
科学的研究の応用
2-(1-Benzylpiperidin-4-yl)-2-propanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in relation to neurotransmitter modulation.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
作用機序
Target of Action
The primary target of 2-(1-Benzylpiperidin-4-yl)-2-propanol, a piperidine derivative, is acetylcholinesterase (AChE) . AChE is an enzyme that degrades the neurotransmitter acetylcholine after its release from the presynapse .
Mode of Action
2-(1-Benzylpiperidin-4-yl)-2-propanol acts as an inhibitor of AChE . By inhibiting AChE, the compound increases the availability of acetylcholine in cholinergic synapses, thereby enhancing cholinergic transmission .
Biochemical Pathways
The inhibition of AChE leads to an increase in acetylcholine levels, which in turn affects various biochemical pathways. For instance, it can enhance the cholinergic transmission, which plays a crucial role in memory and learning processes .
Result of Action
The result of the action of 2-(1-Benzylpiperidin-4-yl)-2-propanol is the enhancement of cholinergic transmission. This can lead to improved cognitive function, particularly in conditions where cholinergic transmission is impaired, such as Alzheimer’s disease .
生化学分析
Biochemical Properties
2-(1-Benzylpiperidin-4-yl)-2-propanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine . The interaction between 2-(1-Benzylpiperidin-4-yl)-2-propanol and acetylcholinesterase results in the inhibition of the enzyme’s activity, leading to increased levels of acetylcholine in the synaptic cleft. This interaction is crucial for understanding the compound’s potential therapeutic applications in neurological disorders.
Cellular Effects
2-(1-Benzylpiperidin-4-yl)-2-propanol exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, 2-(1-Benzylpiperidin-4-yl)-2-propanol modulates the activity of signaling pathways involved in synaptic plasticity and memory formation . Additionally, this compound affects the expression of genes related to neurotransmitter synthesis and release, further highlighting its potential impact on neuronal function.
Molecular Mechanism
The molecular mechanism of action of 2-(1-Benzylpiperidin-4-yl)-2-propanol involves several key interactions at the molecular level. This compound binds to specific sites on acetylcholinesterase, leading to enzyme inhibition . The binding interaction is characterized by the formation of hydrogen bonds and hydrophobic interactions, which stabilize the complex and prevent the enzyme from catalyzing the breakdown of acetylcholine. Furthermore, 2-(1-Benzylpiperidin-4-yl)-2-propanol may also influence other molecular targets, such as ion channels and receptors, contributing to its overall pharmacological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1-Benzylpiperidin-4-yl)-2-propanol have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods . Its degradation products and their potential effects on cellular function are still under investigation. Long-term exposure to 2-(1-Benzylpiperidin-4-yl)-2-propanol has been associated with sustained changes in cellular signaling and gene expression, indicating its potential for prolonged therapeutic effects.
Dosage Effects in Animal Models
The effects of 2-(1-Benzylpiperidin-4-yl)-2-propanol vary with different dosages in animal models. At lower doses, this compound has been shown to enhance cognitive function and memory in animal studies . At higher doses, it may exhibit toxic or adverse effects, such as neurotoxicity and hepatotoxicity. Understanding the dosage-dependent effects of 2-(1-Benzylpiperidin-4-yl)-2-propanol is essential for determining its therapeutic window and ensuring its safe use in clinical applications.
Metabolic Pathways
2-(1-Benzylpiperidin-4-yl)-2-propanol is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The metabolic pathways of 2-(1-Benzylpiperidin-4-yl)-2-propanol result in the formation of several metabolites, which may have distinct biological activities. Additionally, this compound can influence metabolic flux and alter the levels of key metabolites, further highlighting its impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 2-(1-Benzylpiperidin-4-yl)-2-propanol within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters, facilitating its uptake into cells . Once inside the cells, 2-(1-Benzylpiperidin-4-yl)-2-propanol can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also influenced by its affinity for specific binding sites, which can affect its overall pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of 2-(1-Benzylpiperidin-4-yl)-2-propanol plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, 2-(1-Benzylpiperidin-4-yl)-2-propanol may be targeted to specific subcellular compartments, such as the endoplasmic reticulum and mitochondria, through post-translational modifications and targeting signals. The subcellular localization of this compound is essential for understanding its precise mechanism of action and its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzylpiperidin-4-yl)-2-propanol typically involves the catalytic hydrogenation of 2-((1-benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydroinden-1-one hydrochloride. This process uses a 5% platinum on carbon (Pt/C) catalyst under mild reaction conditions to achieve high selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar catalytic hydrogenation processes, optimized for large-scale synthesis. The choice of catalyst, solvent, temperature, and pressure are critical factors in maximizing yield and minimizing impurities .
化学反応の分析
Types of Reactions
2-(1-Benzylpiperidin-4-yl)-2-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum on carbon (Pt/C) is common.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of 2-(1-Benzylpiperidin-4-yl)-2-propanone.
Reduction: Formation of 2-(1-Benzylpiperidin-4-yl)propane.
Substitution: Formation of derivatives with different functional groups replacing the benzyl group.
類似化合物との比較
Similar Compounds
Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: A similar compound with acetylcholinesterase and butyrylcholinesterase inhibitory activity.
Galantamine: Another cholinesterase inhibitor with a similar mechanism of action.
Uniqueness
2-(1-Benzylpiperidin-4-yl)-2-propanol is unique due to its specific structural features, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other acetylcholinesterase inhibitors. Its potential for modification and derivatization also makes it a valuable compound for further research and development .
特性
IUPAC Name |
2-(1-benzylpiperidin-4-yl)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-15(2,17)14-8-10-16(11-9-14)12-13-6-4-3-5-7-13/h3-7,14,17H,8-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSIDYOSFZZTUHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCN(CC1)CC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[2-Fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1344046.png)













